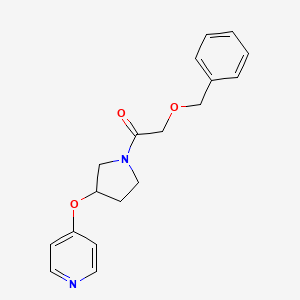

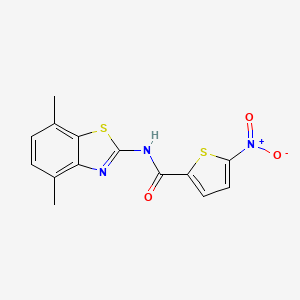

![molecular formula C12H18Cl2N2O B2545224 2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride CAS No. 1170638-48-8](/img/structure/B2545224.png)

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to a nitrogen atom. This compound is not directly mentioned in the provided papers, but related compounds and their synthesis, structure, and properties are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is achieved through the reaction of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . Similarly, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide involves the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . These methods could potentially be adapted for the synthesis of "2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, MS, and X-ray crystallography. For example, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were investigated using NMR, X-ray single-crystal analysis, and DFT methods . The molecular structure of 2-hydroxy-N-methyl-N-phenyl-acetamide was identified combining the results of elemental analysis, IR, and MS spectroscopy . These techniques could be employed to analyze the molecular structure of "2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride."

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be studied through their involvement in various chemical reactions. For instance, (chloromethylene)dimethylammonium chloride is used as a reagent for the synthesis of β-lactams from β-amino acids . The chemical reactions of acetamides can also involve the formation of different conformers, as seen in the study of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide . Understanding these reactions can provide insights into the potential reactivity and applications of "2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the polarity and conformational preferences of acetamide derivatives have been studied using the dipole moment method and quantum chemical calculations . The crystal and molecular structure of 2-(N-nitrosomethylamino)acetamide provides information on its solid-state properties, such as hydrogen bonding patterns . These studies can inform the analysis of the physical and chemical properties of "2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride."

Relevant case studies were not directly provided in the data, but the synthesis and characterization of similar compounds suggest that the methodologies and analytical techniques used for those compounds could be applicable to the compound of interest.

Scientific Research Applications

Radiosynthesis in Herbicide Studies

2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride and related compounds are used in radiosynthesis studies, particularly in the context of herbicides. This involves the synthesis of radiolabeled compounds for understanding their metabolism and mode of action, as seen in the study of chloroacetanilide herbicides and dichloroacetamide safeners (Latli & Casida, 1995).

Chemical Synthesis and Structural Analysis

These compounds also play a role in the chemical synthesis of various molecules. For instance, research on the reaction of similar compounds to produce cyanoacetamide derivatives shows their significance in organic synthesis and structural analysis, as illustrated by the study on 2-(4-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide (Helliwell et al., 2011).

Application in Anesthetic Formulation

In veterinary medicine, compounds structurally related to 2-Chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride have been utilized as surgical anesthetics for animals like guinea pigs. This demonstrates its relevance in developing anesthetic formulations, as shown in a study using ketamine hydrochloride in combination with Acepromazine (Shucard, Andrew, & Beauford, 1975).

Metabolic Studies and Environmental Impact

The metabolic pathways and environmental impacts of these compounds are significant areas of research. Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provide insights into their biochemical interactions and potential environmental risks (Coleman et al., 2000).

Development of New Chemical Entities

These compounds are also involved in the development of new chemical entities with potential applications in pharmacology. For example, the synthesis of 2-(substituted phenoxy) acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities highlight their potential in drug development (Rani et al., 2014).

Safety and Hazards

properties

IUPAC Name |

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O.ClH/c1-15(2)11(9-14-12(16)8-13)10-6-4-3-5-7-10;/h3-7,11H,8-9H2,1-2H3,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHDPOHVQSEZGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CCl)C1=CC=CC=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chlorobenzamide](/img/structure/B2545145.png)

![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-3-ylpyridine](/img/structure/B2545149.png)

![Tert-butyl 4-[2-(2-phenylmethoxyethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2545150.png)

![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2545152.png)

![Ethyl 2-oxo-decahydrocyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2545160.png)

![1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol](/img/structure/B2545161.png)

![1-(5-chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545164.png)